- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesPreparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone, Tetrahedron, 1987, 43(11), 2505-12
Cas no 97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)
97859-51-3 structure
Product Name:(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Numero CAS:97859-51-3
MF:C4H7NO3
MW:117.103281259537
MDL:MFCD27977273
CID:3038732
PubChem ID:2793787
Update Time:2024-10-25
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-5-(Hydroxymethyl)oxazolidin-2-one
- (5S)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)- (ZCI)
- (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
- (S)-5-Hydroxymethyl-2-oxazolidinone
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)-
- CS-0053134
- AS-52043
- SCHEMBL3954454
- P14223
- 97859-51-3
- EN300-7211291
- MFCD27977273
- LSYOFPBORRARMF-VKHMYHEASA-N
- (S)-5-(hydroxylmethyl)oxazolidin-2-one
- CS-0067235
- AKOS025396273
- (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
-
- MDL: MFCD27977273
- Inchi: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
- Chiave InChI: LSYOFPBORRARMF-VKHMYHEASA-N
- Sorrisi: C([C@@H]1CNC(=O)O1)O
Proprietà calcolate
- Massa esatta: 117.042593085g/mol
- Massa monoisotopica: 117.042593085g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 8
- Conta legami ruotabili: 1
- Complessità: 104
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.9
- Superficie polare topologica: 58.6Ų
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S178587-250mg |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 97% | 250mg |
¥5954.90 | 2023-09-01 | |
| Chemenu | CM294729-1g |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 1g |
$1249 | 2021-08-18 | |
| Ambeed | A647419-50mg |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 50mg |
$109.00 | 2022-05-16 | |
| Ambeed | A647419-100mg |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 100mg |
$62.0 | 2025-04-14 | |
| Ambeed | A647419-250mg |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 250mg |
$75.0 | 2025-04-14 | |
| Ambeed | A647419-1g |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 1g |
$219.0 | 2025-04-14 | |
| abcr | AB459138-250 mg |
(5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one; . |
97859-51-3 | 250MG |
€321.80 | 2023-07-18 | ||
| TRC | S357975-2.5mg |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | S357975-5mg |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 5mg |
$ 70.00 | 2022-06-03 | ||
| TRC | S357975-25mg |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 25mg |
$ 295.00 | 2022-06-03 |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol
1.1 Reagents: Potassium carbonate Solvents: Ethanol
1.1 Reagents: Potassium carbonate Solvents: Ethanol
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Method for preparing oxazolidinone intermediateProcess for the resolution of racemic 5-substituted 2-oxazolidinones by crystallization, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
1.2 Reagents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Ethanol
1.2 Reagents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Ethanol
Riferimento
- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
Riferimento
- An enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidAn enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid, India, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hypochlorite Solvents: Tetrahydrofuran , Water
Riferimento
- Stereoselective process for the preparation of (S)-5-(hydroxymethyl)-2-oxazolidinone, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
Riferimento
- An enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBAn enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid, India, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Riferimento
- A fragment-based approach to understanding inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomeraseEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives, ChemBioChem, 2005, 6(10), 1866-1874
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Magnesium methoxide Solvents: Diglyme
1.1 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ; 10 h, 160 °C
1.1 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ; 10 h, 160 °C
Riferimento
- Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesInhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cellsResolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 16 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 16 h, 25 °C
Riferimento
- Antibiotic pyrazinothiazine derivatives and process of preparation and use thereofPreparation of the quinazoline compounds and their application as EGFR inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 10 min, 0 °C
Riferimento
- New chemoenzymatic pathway for β-adrenergic blocking agents, Tetrahedron: Asymmetry, 2005, 16(8), 1485-1494
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Potassium carbonate Solvents: Ethanol
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Potassium carbonate Solvents: Ethanol
Riferimento
- Preparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone, Tetrahedron Letters, 1989, 30(28), 3701-2
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials
- (S)-5-(4-methoxyphenoxymethyl)-1,3-oxazolidin-2-one
- (S)-benzyl 2-oxooxazolidine-5-carboxylate
- Butanamide, 3-hydroxy-4-(triphenylmethoxy)-, (3S)-
- (S)-3-Amino-1,2-propanediol
- 2-OXAZOLIDINONE, 5-(HYDROXYMETHYL)-3-[(1S)-1-PHENYLETHYL]-, (5S)-
- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-
- (4S)-2-Phenyl-1,3,2-dioxaborolane-4-acetamide
- 1,2-Propanediol, 3-azido-, 1-acetate, (S)-
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:97859-51-3)(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Numero d'ordine:A923317
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:35
Prezzo ($):179.0
Email:sales@amadischem.com
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Letteratura correlata
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one) Prodotti correlati
- 111688-36-9((S)-5-methyloxazolidin-2-one)
- 67910-03-6(1-Hydroxypropan-2-yl (2-hydroxypropyl)carbamate)
- 1072-70-4(5-Methyl-1,3-oxazolidin-2-one)
- 241139-32-2((R)-5-(Methoxymethyl)oxazolidin-2-one)
- 637343-86-3((R)-5-(HYDROXYMETHYL)-3-METHYLOXAZOLIDIN-2-ONE)
- 97859-49-9((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)
- 686768-95-6(S-5-METHOXYMETHYL-2-OXAZOLIDINONE)
- 672264-61-8(5-(propan-2-yloxy)methyl-1,3-oxazolidin-2-one)
- 7517-99-9(5-(hydroxymethyl)-1,3-oxazolidin-2-one)
- 150670-70-5(2-OXAZOLIDINONE, 5,5'-[1,4-BUTANEDIYLBIS(OXYMETHYLENE)]BIS-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97859-51-3)(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Purezza:99%
Quantità:1g
Prezzo ($):179.0